molecular formula C8H17NO7 B053225 Acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one CAS No. 6333-49-9

Acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one

Cat. No. B053225
CAS RN: 6333-49-9
M. Wt: 239.22 g/mol
InChI Key: MJTNICQSTIRWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, also known as ethanoic acid, is a carboxylic acid with the molecular formula C2H4O2. It is a colorless, volatile liquid with a pungent odor. Acetic acid is the main component of vinegar, and it is widely used in the food industry as a preservative and flavor enhancer. Acetic acid is also used in the production of plastics, pharmaceuticals, and other chemical products. It has been used in the laboratory for a variety of purposes, including the synthesis of 1-amino-3,4,5,6-tetrahydroxyhexan-2-one, a compound with potential applications in the medical field.

Safety and Hazards

While specific safety and hazard information for “Acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one” is not available, it’s important to handle all chemical substances with care. Acetic acid, for example, is known to be a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

properties

IUPAC Name

acetic acid;1-amino-3,4,5,6-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTNICQSTIRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277987
Record name NSC5554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6333-49-9
Record name NSC5554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC5554
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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